Atracurium Impurity V (Mixture of Diastereomers)
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Overview
Description
Atracurium Impurity V (Mixture of Diastereomers) is a chemical compound that is often used as a reference standard in pharmaceutical research. It is a byproduct or impurity found in the synthesis of atracurium, a neuromuscular-blocking agent used during anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation. The compound is characterized by its complex structure, which includes multiple chiral centers, leading to the formation of diastereomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atracurium Impurity V (Mixture of Diastereomers) involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core, which is achieved through a series of cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced at specific positions on the aromatic ring through methylation reactions.
Formation of the Quaternary Ammonium Group: The quaternary ammonium group is introduced through alkylation reactions, which involve the reaction of tertiary amines with alkyl halides.
Formation of Diastereomers: The presence of multiple chiral centers in the molecule leads to the formation of diastereomers during the synthesis process.
Industrial Production Methods
Industrial production of Atracurium Impurity V (Mixture of Diastereomers) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the consistent production of the desired diastereomers. Purification steps, such as crystallization and chromatography, are employed to isolate the impurity from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Atracurium Impurity V (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions, often under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles, carried out under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines or alcohols. Substitution reactions can yield a variety of substituted isoquinoline derivatives.
Scientific Research Applications
Atracurium Impurity V (Mixture of Diastereomers) has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the quality control and analysis of atracurium and related compounds.
Chemical Synthesis: The compound is used in the study of synthetic routes and reaction mechanisms involving isoquinoline derivatives.
Biological Studies: Research on the biological activity of atracurium impurities helps in understanding the pharmacokinetics and pharmacodynamics of atracurium.
Analytical Chemistry: The compound is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Atracurium Impurity V (Mixture of Diastereomers) is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structure suggests that it may interact with biological targets similar to atracurium, such as nicotinic acetylcholine receptors at the neuromuscular junction. The presence of multiple chiral centers and the formation of diastereomers may influence its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Atracurium Besilate: The parent compound used as a neuromuscular-blocking agent.
Cisatracurium Besilate: A stereoisomer of atracurium with similar pharmacological properties.
Mivacurium Chloride: Another neuromuscular-blocking agent with a similar mechanism of action.
Uniqueness
Atracurium Impurity V (Mixture of Diastereomers) is unique due to its status as an impurity and its complex structure with multiple chiral centers. This complexity makes it a valuable reference standard in pharmaceutical research, as it helps in the identification and quantification of impurities in atracurium formulations. Its study also provides insights into the synthesis and stability of isoquinoline derivatives.
Properties
CAS No. |
1075726-86-1 |
---|---|
Molecular Formula |
C25H34NO6I |
Molecular Weight |
571.45 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.